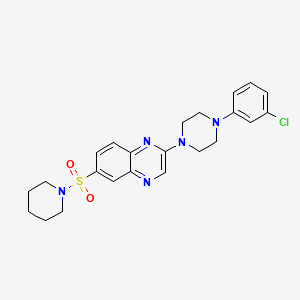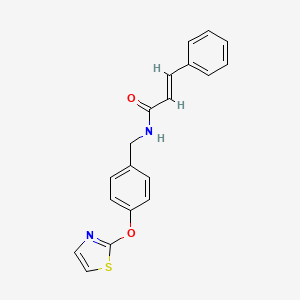
4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of N-(thiazol-4-ylmethyl)benzenesulfonamide, which has been evaluated for fungicidal activities .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” can be analyzed using techniques such as NMR and HRMS . These techniques provide information about the atomic connectivity and the mass of the molecule.Scientific Research Applications
Pharmacological Applications
Antiproliferative Activity : Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including compounds related to 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, has shown significant antiproliferative activity against various tumor cell lines. These studies suggest the potential for these compounds in cancer treatment (Motavallizadeh et al., 2014).
Inhibition of Kynurenine 3-Hydroxylase : Derivatives of N-(4-phenylthiazol-2-yl)benzenesulfonamide, closely related to the compound , have been identified as potent inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is implicated in several neurodegenerative diseases. Inhibitors of this pathway could be useful in exploring treatments for such conditions (Röver et al., 1997).
Chemical Applications
Synthesis of Photodynamic Therapy Agents : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structural analogs of 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, highlighted their high singlet oxygen quantum yield. These properties make them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Development of Anticancer Agents : Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects. Compounds such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide demonstrated potent inhibitory activity against various cancer cell lines, suggesting the potential of these derivatives as lead compounds in anticancer agent development (Tsai et al., 2016).
Material Science Applications
- Copolymerization Catalysts : Palladium aryl sulfonate phosphine catalysts, including those related to 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, have been used in the copolymerization of acrylates with ethene. This research demonstrates the utility of such compounds in the production of high molecular weight polymers, which have applications in various industrial processes (Skupov et al., 2007).
Future Directions
The future directions for research on “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could include further studies on its potential applications in scientific research, as well as investigations into its synthesis, properties, and mechanism of action. The development of novel thiazole derivatives with improved properties and activities is also a promising area of research .
properties
IUPAC Name |
4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-16-7-9-17(10-8-16)25(21,22)19-12-11-15-13-24-18(20-15)14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJXNGZHCFYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)



![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)
![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)

![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)

